molecular formula C6H4BrCl B145985 1-Bromo-2-chlorobenzene CAS No. 694-80-4

1-Bromo-2-chlorobenzene

Cat. No. B145985
CAS RN: 694-80-4
M. Wt: 191.45 g/mol
InChI Key: QBELEDRHMPMKHP-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobenzene is a dihalogenated benzene derivative, where a bromine atom is attached to the first carbon of the benzene ring and a chlorine atom to the second. This compound is of interest due to its potential applications in various chemical syntheses and its physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products that are useful in further chemical reactions like Diels-Alder and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of para-bromochlorobenzene has been investigated, revealing that the crystal structure has a space group P21/a and contains two molecules per unit cell. The symmetry of the crystal might be statistical, with the halogen positions being filled at random by bromine or chlorine, or the two possible orientations of any given molecule differing by 180° being equally probable .

Chemical Reactions Analysis

1-Bromo-2-chlorobenzene can participate in various chemical reactions. For instance, it can be used in the synthesis of highly substituted thiophenes and benzo[b]thiophenes through a one-pot procedure involving a Pd-catalyzed C-S bond formation followed by a heterocyclization reaction . Additionally, dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene results in the formation of Cl⁻ and Br⁻ fragment anions, with the ion yields showing a pronounced temperature effect, which can be interpreted qualitatively with thermodynamics calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-2-chlorobenzene and its derivatives have been extensively studied. For example, chlorobenzene and bromobenzene, which share structural similarities with 1-bromo-2-chlorobenzene, crystallize with very similar structures and are isomorphous, showing complete solid-state solubility with little deviation from ideality. This makes their alloys suitable as phase change materials for cold storage applications . The vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related compound, has been carried out using both experimental and theoretical methods, providing insights into the molecular geometry and electronic density . Furthermore, the nonlinear optical properties, quantum chemical descriptors, and first-order hyperpolarizability of these compounds have been calculated, indicating potential applications in nonlinear optics .

Scientific Research Applications

Temperature Dependence in Electron Attachment

1-Bromo-2-chlorobenzene has been studied for its dissociative electron attachment (DEA) properties. Research by Mahmoodi-Darian et al. (2010) explored this in the context of temperature effects, demonstrating significant temperature-dependent changes in ion yields for both Br- and Cl- ions. This indicates the potential of 1-Bromo-2-chlorobenzene in understanding and utilizing temperature-dependent DEA processes in various applications (Mahmoodi-Darian et al., 2010).

Spectroscopic Analysis

The vibrational properties of 1-Bromo-2-chlorobenzene have been investigated through experimental and theoretical approaches, offering valuable insights into its structural and electronic characteristics. Udayakumar et al. (2011) used FT-IR and FT-Raman spectroscopy, combined with computational methods, to analyze the molecule’s vibrational frequencies and spectral behaviors. Such studies are crucial in fields like materials science and molecular engineering (Udayakumar et al., 2011).

Thermodynamic and Computational Studies

Extensive thermodynamic and computational analyses have been conducted on derivatives of 1-Bromo-2-chlorobenzene. Vennila et al. (2018) carried out a comprehensive study on 2-bromo-1,4-dichlorobenzene, a related molecule, examining its molecular geometry, vibrational characteristics, and NMR properties. Such research is vital for understanding the molecular behavior and potential applications in areas like material science and pharmaceuticals (Vennila et al., 2018).

Vapor Pressure Assessment

The vapor pressure characteristics of 1-Bromo-2-chlorobenzene have been studied, providing essential data for its use in various industrial processes. Oonk et al. (1998) used a novel approach to assess the vapor pressure data of this compound, which is crucial for applications in chemical engineering and environmental science (Oonk et al., 1998).

Safety And Hazards

1-Bromo-2-chlorobenzene is considered hazardous. It is combustible and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled, and is harmful if swallowed .

properties

IUPAC Name

1-bromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELEDRHMPMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870758
Record name 2-Bromochlorobenzene
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Molecular Weight

191.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2-chlorobenzene

CAS RN

694-80-4, 28906-38-9
Record name 1-Bromo-2-chlorobenzene
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Record name o-Bromochlorobenzene
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Record name Bromochlorobenzene (mixed isomers)
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Record name 1-Bromo-2-chlorobenzene
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Record name Benzene, 1-bromo-2-chloro-
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Record name 2-Bromochlorobenzene
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Record name Bromochlorobenzene
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Record name O-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
288
Citations
M Mahmoodi-Darian, SX Tian, S Denifl… - International Journal of …, 2010 - Elsevier
… In this contribution we study DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene in the electron energy range from 0 to 2 eV and in the gas temperature range from 377 to …
Number of citations: 13 www.sciencedirect.com
G Shakila, S Periandy… - Journal of Atomic and …, 2011 - downloads.hindawi.com
… HF/DFT calculations for 1-bromo-2-chlorobenzene are performed using GAUSSIAN 03W program package on Pentium IV processor personal computer without any constraint on the …
Number of citations: 23 downloads.hindawi.com
P Vennila, M Govindaraju, G Venkatesh… - Journal of Molecular …, 2018 - Elsevier
… Shakila et al., studied the vibrational spectra of 1-bromo-2-chlorobenzene by Gaussian03 Package in DFT method [4]. M. Arivazhagan and his co-workers analyzed vibrational spectra …
Number of citations: 54 www.sciencedirect.com
AM Alhazmi, PR Alburquerque, T Junk - Green and Sustainable Chemistry, 2011 - scirp.org
… The preparation of 1,2-dibromobenzene and 1-bromo-2-chlorobenzene from 1,2-dichlorobenzene, by treatment with hydrobromic acid in hydrothermal media at temperatures ranging …
Number of citations: 3 www.scirp.org
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) 1-bromo-2- chlorobenzene; (2) benzene … Dielectric constant of the mixture (1) 1-bromo-2chlorobenzene; (2) benzene … 1-bromo-2-chlorobenzene …
Number of citations: 2 link.springer.com
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… We have hence embarked on a detailed investigation of the deprotonation of 1-bromo-2-chlorobenzene, varying the base, metalation temperature and exposure times (Table). For …
Number of citations: 49 www.sciencedirect.com
A Abdulrahman M, A Pia R, J Thomas - Green and Sustainable Chemistry, 2011 - scirp.org
… The preparation of 1,2-dibromobenzene and 1-bromo-2-chlorobenzene from 1,2-dichlorobenzene, by treatment with hydrobromic acid in hydrothermal media at temperatures ranging …
Number of citations: 0 www.scirp.org
C Wohlfarth - Landolt Börnstein, 2008 - ui.adsabs.harvard.edu
Dielectric constant of 1-bromo-2-chlorobenzene - NASA/ADS … Dielectric constant of 1-bromo-2-chlorobenzene …
Number of citations: 2 ui.adsabs.harvard.edu
CG Dong, QS Hu - Organic letters, 2006 - ACS Publications
… than the 95% yield observed for 1-bromo-2-chlorobenzene under the same reaction condition), … This observation suggested with 1-bromo-2-chlorobenzene as substrate that the initial …
Number of citations: 49 pubs.acs.org
P Pérez‐Galán, AM Echavarren… - … of Reagents for …, 2001 - Wiley Online Library
… prepared in one pot by the directed ortho-lithiation of 1,3-dimethoxybenzene with n-BuLi at room temperature, followed by cooling to 0 C and addition of neat 1-bromo-2-chlorobenzene …
Number of citations: 2 onlinelibrary.wiley.com

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